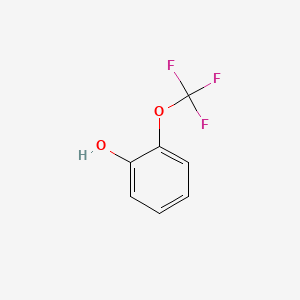

2-(Trifluoromethoxy)phenol

Description

Significance of Fluorine and Trifluoromethoxy Groups in Molecular Design

The trifluoromethoxy (-OCF₃) group, in particular, is of great interest to medicinal chemists and material scientists. rsc.org It is often considered a "superhalogen" due to its high lipophilicity and strong electron-withdrawing nature. rsc.org The incorporation of this group into a molecule can lead to profound changes in its properties, making it a powerful tool for fine-tuning molecular characteristics.

A critical challenge in drug discovery is ensuring that a bioactive molecule can effectively traverse cellular membranes to reach its target, a property largely governed by its lipophilicity. The introduction of a trifluoromethoxy group generally increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes and improve its absorption and distribution within an organism. beilstein-journals.orgenamine.net

Furthermore, metabolic stability is a key determinant of a drug's efficacy and duration of action. Many organic molecules are susceptible to metabolic breakdown by enzymes in the body, often through the oxidation of C-H bonds. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it much more resistant to metabolic cleavage. Current time information in Bangalore, IN. By strategically placing a trifluoromethoxy group at a metabolically vulnerable position on a molecule, chemists can block these metabolic pathways, thereby increasing the molecule's stability and prolonging its therapeutic effect. nih.gov

These electronic modifications also have a profound impact on how a molecule interacts with its biological target, such as a protein or enzyme. The altered electron density can influence hydrogen bonding capabilities and other non-covalent interactions that are crucial for high-affinity binding. The unique electronic and steric properties of the trifluoromethoxy group can lead to more potent and selective interactions with biological targets. mdpi.com

Overview of Research on Trifluoromethoxyphenol Analogues

The advantageous properties imparted by the trifluoromethoxy group have spurred extensive research into trifluoromethoxyphenol analogues. These compounds serve as versatile intermediates in the synthesis of a wide array of more complex molecules with diverse biological activities. For example, derivatives of 4-(trifluoromethoxy)phenol (B149201) have been investigated as potential anti-tuberculosis agents. jelsciences.com

Research has also explored the synthesis and biological evaluation of various substituted trifluoromethoxyphenol derivatives. For instance, the synthesis of fluorinated compounds from precursors like 3-fluoro-4-(trifluoromethyl)phenol (B1333277) has been shown to yield molecules with improved efficacy in models of inflammatory diseases. The strategic placement of additional substituents on the trifluoromethoxyphenol scaffold allows for the fine-tuning of properties to optimize for specific applications.

Furthermore, trifluoromethoxyphenol analogues are utilized in the development of new materials. The electron-withdrawing nature of the trifluoromethoxy group can be harnessed to create novel electronic materials. The synthesis of complex structures, such as those found in some pesticides and pharmaceuticals, often relies on the reactivity and unique characteristics of trifluoromethoxyphenol building blocks. The ongoing research in this area continues to uncover new applications for this important class of fluorinated compounds.

Chemical and Physical Properties of 2-(Trifluoromethoxy)phenol

| Property | Value |

| Molecular Formula | C₇H₅F₃O₂ |

| Molecular Weight | 178.11 g/mol |

| CAS Number | 32858-93-8 |

| Appearance | Colorless to almost colorless clear liquid |

| Melting Point | 40 - 45 °C |

| Boiling Point | 69 - 71 °C at 60 mmHg |

| Density | 1.37 g/cm³ |

| Refractive Index | n20/D 1.44 |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-(trifluoromethoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3O2/c8-7(9,10)12-6-4-2-1-3-5(6)11/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQWMNVOVQZIPJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)O)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70380462 | |

| Record name | 2-(Trifluoromethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32858-93-8 | |

| Record name | 2-(Trifluoromethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Trifluoromethoxy)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Trifluoromethoxy Phenol and Derivatives

Strategies for Introducing the Trifluoromethoxy Moiety to Phenolic Scaffolds

The direct attachment of a trifluoromethoxy group to a phenol (B47542) is a challenging transformation. Several methods have been developed to achieve this, broadly categorized into direct trifluoromethoxylation and metal-catalyzed reactions.

Direct Trifluoromethoxylation of Phenols.mdpi.comd-nb.infoacs.orgbeilstein-journals.org

Direct trifluoromethoxylation involves the reaction of a phenol with a reagent that delivers the -OCF3 group. This approach is often more efficient than multi-step sequences.

A prominent method for synthesizing aryl trifluoromethyl ethers is the oxidative desulfurization-fluorination of xanthates. mdpi.comd-nb.info This process involves converting phenols into dithiocarbonate (xanthate) intermediates, which are then treated with a fluorinating agent and an oxidant. d-nb.info

For example, phenols can be converted to their corresponding xanthates, which upon treatment with an excess of a hydrogen fluoride-pyridine complex and an N-haloimide like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH), yield aryl trifluoromethyl ethers in good to excellent yields. mdpi.com This method is general and applicable to both aromatic and primary aliphatic alcohols, making it suitable for industrial-scale production. mdpi.com However, it is not effective for secondary alkyl xanthates, which typically result in poor yields, and fails with benzyl (B1604629) xanthates. mdpi.com

A modified procedure utilizes XtalFluor-E in combination with an oxidant such as trichloroisocyanuric acid (TCCA) or N-fluorobenzenesulfonimide (NFSI) for the conversion of aryl and heteroaryl xanthates to their corresponding trifluoromethyl ethers. escholarship.org

Table 1: Oxidative Desulfurization-Fluorination of Xanthates

| Phenol Derivative | Xanthate Intermediate | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-n-propylphenol | 4-n-Pr-C6H4-S(C=S)OCH3 | 70% HF/Py, DBH | 4-n-Pr-C6H4-OCF3 | 81 | d-nb.info |

| Phenol | C6H5-S(C=S)OCH3 | XtalFluor-E, TCCA/NFSI | C6H5-OCF3 | Not specified | escholarship.org |

The chlorine-fluorine exchange strategy is a traditional method for synthesizing aryl trifluoromethyl ethers. This approach typically involves the chlorination of a suitable precursor followed by fluorination. One common route starts with the conversion of phenols to aryl chlorothionoformates, which are then chlorinated to form trichloromethyl aryl ethers. d-nb.info Subsequent fluorination with reagents like antimony trifluoride (SbF3) and a catalytic amount of antimony pentachloride (SbCl5) yields the desired aryl trifluoromethyl ethers. d-nb.info

A more direct, one-pot procedure involves heating a phenol with tetrachloromethane and anhydrous hydrogen fluoride (B91410) in the presence of a catalytic amount of boron trifluoride at high temperatures. d-nb.infobeilstein-journals.org This method works well for phenols with electron-withdrawing groups but is unsuitable for substrates with ortho-substituents that can form hydrogen bonds with the hydroxyl group. mdpi.comd-nb.infobeilstein-journals.org

Table 2: Chlorine-Fluorine Exchange for Aryl Trifluoromethyl Ether Synthesis

| Starting Material | Reagents | Intermediate | Product | Conditions | Reference |

|---|---|---|---|---|---|

| Phenol | 1. Thioposgene 2. Cl2 3. SbF3/SbCl5 | Aryl chlorothionoformate -> Trichloromethyl aryl ether | Aryl trifluoromethyl ether | Stepwise | d-nb.info |

| Phenol | CCl4, HF, BF3 (cat.) | In situ generated trichloromethyl derivative | Aryl trifluoromethyl ether | 150 °C | mdpi.comd-nb.info |

Hypervalent iodine reagents have emerged as powerful tools for the direct electrophilic trifluoromethylation of phenols. acs.org The Togni reagents, specifically 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one, are notable examples. mdpi.comacs.org The reaction of these reagents with phenols can lead to either O-trifluoromethylation or C-trifluoromethylation, depending on the substrate and reaction conditions. acs.org For instance, the reaction of a Togni reagent with 2,4,6-trimethylphenol, where the ortho and para positions are blocked, yields the O-trifluoromethylated product, albeit as a byproduct in some cases. acs.orgnih.gov When the ortho and/or para positions are unsubstituted, electrophilic aromatic substitution occurs, leading to C-trifluoromethylation. nih.gov

O-(Trifluoromethyl)dibenzofuranium salts, developed by Umemoto, are another class of electrophilic trifluoromethylating agents. mdpi.com These reagents can smoothly trifluoromethylate phenols at low temperatures in the presence of a base to give the corresponding aryl trifluoromethyl ethers in high yields. mdpi.com

Table 3: Trifluoromethylation of Phenols with Hypervalent Iodine Reagents

| Phenol | Reagent | Conditions | Product | Outcome | Reference |

|---|---|---|---|---|---|

| 2,4,6-trimethylphenol | Togni Reagent | NaH, 18-crown-6, polar nonprotic solvent | 1,3,5-trimethyl-2-(trifluoromethoxy)benzene | O-trifluoromethylation (byproduct) | acs.orgnih.gov |

| 4-tert-butylphenol | Togni Reagent | - | 2-trifluoromethyl-4-tert-butylphenol | C-trifluoromethylation | nih.gov |

| Phenol | O-(Trifluoromethyl)dibenzofuranium salt | (iPr)2NEt, -90 to -10 °C | Aryl trifluoromethyl ether | O-trifluoromethylation | mdpi.com |

Metal-Catalyzed Trifluoromethoxylation Reactions.beilstein-journals.orgnih.gov

Metal-catalyzed reactions provide alternative pathways for the formation of the C-O(CF3) bond, often under milder conditions than traditional methods.

Silver-catalyzed reactions have shown significant promise for the direct O-trifluoromethylation of phenols. nih.gov One approach involves the silver-mediated oxidative trifluoromethylation of unprotected phenols using trimethyl(trifluoromethyl)silane (TMSCF3) as the CF3 source and an oxidant. nih.gov This method is highly efficient and provides access to a broad range of aryl trifluoromethyl ethers under mild conditions. mdpi.comnih.gov The reaction is effective for phenols bearing both electron-withdrawing and electron-donating groups. mdpi.com

Another silver-catalyzed method is the Hunsdiecker-type decarboxylative fluorination of aryloxydifluoroacetic acids. cas.cn This two-step process begins with the preparation of aryloxydifluoroacetic acids from phenols, followed by a silver-catalyzed decarboxylative fluorination using a reagent like Selectfluor to yield the aryl trifluoromethyl ethers. cas.cn

Table 4: Silver-Catalyzed O-Trifluoromethylation of Phenols

| Phenol Substrate | CF3 Source/Method | Catalyst/Reagents | Product | Key Features | Reference |

|---|---|---|---|---|---|

| Unprotected Phenols | TMSCF3 | AgOTf, Oxidant (e.g., Selectfluor) | Aryl trifluoromethyl ether | Direct, mild conditions | mdpi.comnih.gov |

| Phenols | Aryloxydifluoroacetic acid intermediate | AgNO3, Selectfluor II | Aryl trifluoromethyl ether | Two-step, practical | cas.cn |

Ruthenium-Catalyzed Deoxygenative Trifluoromethylation

The direct functionalization of phenols is challenging due to the high bond dissociation energy of the phenolic C(sp²)–O bond (approx. 111 kcal/mol). acs.org However, recent advances have utilized transition metal catalysis to activate this inert bond. Ruthenium-based catalysts have emerged as effective tools for the deoxygenative functionalization of unprotected phenols.

One notable strategy involves a mechanochemical approach using a ruthenium catalyst for the trifluoromethylation of phenols. nih.gov This method employs the synergy of trifluoromethylacetamide and pyrylium (B1242799) tetrafluoroborate (B81430) (Pyry-BF₄) under ball-milling conditions. nih.gov The process is believed to proceed through the in-situ generation of an N-trifluoromethylpyridinium salt, which acts as the CF₃ source. nih.gov

A plausible mechanism for the deoxygenative cross-coupling of phenols begins with an arene exchange at the ruthenium center, where the phenol substrate displaces a ligand like naphthalene (B1677914) from a complex such as [Cp*Ru(Napht)]BF₄. acs.orgresearchgate.net This π-coordination of the phenol to the electron-withdrawing metal facilitates a keto-enol tautomerization to form an η⁵-phenoxo complex. acs.org This activation of the C-O bond allows for subsequent cross-coupling reactions. Research has demonstrated that this mechanochemical strategy can be extended to various cross-coupling reactions, including borylation, which serves as a platform for further functionalization. acs.orgresearchgate.net The use of mechanochemistry offers advantages by potentially enabling C-O bond activation in the solid phase without prior derivatization of the phenol. acs.orgresearchgate.net

Nickel-Mediated C-H Trifluoromethylation

While nickel-catalyzed C-H trifluoromethylation is a known transformation for certain classes of (hetero)arenes and anilines, its direct application to free phenols is not the most widely reported strategy in the current literature. nih.govbeilstein-journals.org The predominant approach for introducing a trifluoromethyl group to a phenol ring using nickel catalysis involves the activation and cleavage of the C–O bond of a phenol derivative, rather than a direct C–H functionalization.

This established method for the trifluoromethylation of phenol derivatives utilizes a nickel catalyst with trimethyl(trifluoromethyl)silane (TMSCF₃) as the trifluoromethyl source. osti.gov The strategy relies on key steps involving the oxidative addition of a nickel(0) species to the C–O bond of the phenol derivative (e.g., a tosylate or pivalate), followed by a transmetalation with TMSCF₃ and a final reductive elimination step to form the aryl-CF₃ bond. osti.gov The process is often promoted by a phosphine (B1218219) ligand, such as trimethylphosphine (B1194731) (PMe₃), and the reductive elimination can be induced by an additive like trichloroacetonitrile (B146778) (CCl₃CN). osti.gov This nickel-mediated C-O activation pathway has proven to be a practical and broadly applicable method for converting readily available phenol derivatives into valuable trifluoromethylarenes. osti.gov

Key features of Ni-mediated trifluoromethylation of phenol derivatives:

| Component | Role | Reference |

|---|---|---|

| Nickel Catalyst | Mediates the cross-coupling reaction. | osti.gov |

| Phenol Derivative | Substrate with an activated C-O bond (e.g., Ar-OTs, Ar-OPiv). | osti.gov |

| TMSCF₃ | Readily available trifluoromethyl source. | |

| PMe₃ | Promotes oxidative addition and transmetalation steps. | osti.gov |

| CCl₃CN | Induces the final reductive elimination step. | osti.gov |

Photocatalytic and Electrochemical Approaches

Modern synthetic chemistry increasingly turns to photocatalysis and electrochemistry to drive reactions under mild conditions, offering alternatives to traditional methods that may require harsh reagents or high temperatures.

A significant challenge in synthetic chemistry is the introduction of multiple trifluoromethyl (CF₃) groups into aromatic compounds. An innovative method achieves this for phenols using visible light. This strategy employs commercially available trifluoroiodomethane (CF₃I) as the trifluoromethyl source in the presence of a base like cesium carbonate (Cs₂CO₃) and is irradiated with visible light (e.g., 450 nm LED) at room temperature.

The key to this transformation is a proposed "continuous activation strategy." beilstein-journals.org This mechanism involves the formation of a phenoxide, which, upon photoexcitation, engages in a single-electron transfer (SET) to CF₃I. This generates a trifluoromethyl radical and a phenoxyl radical, which then combine. The process can be repeated, enabling sequential trifluoromethylations at the available ortho and para positions of the phenol. beilstein-journals.org This method provides practical access to previously difficult-to-synthesize multi-CF₃-substituted phenols under exceptionally mild conditions. In some cases, the efficiency of the reaction can be enhanced by the addition of a cyanoarene-based photocatalyst.

Hypervalent iodine(III) compounds are powerful oxidizing agents used in a variety of synthetic transformations. Traditionally, they are used in stoichiometric amounts, which generates significant chemical waste. A more sustainable approach is the in-situ generation of these species from a catalytic amount of an iodoarene precursor using electricity as a clean oxidant.

This electrochemical method involves the anodic oxidation of an aryl iodide to generate the corresponding hypervalent iodine(III) species. These electrochemically generated reagents can then act as mediators in oxidative transformations. For instance, they have been successfully used for oxidative cyclizations and α-tosyloxylations. The process can be designed to operate with no added supporting electrolyte, further enhancing its green credentials. While not yet ubiquitously applied specifically for the trifluoromethoxylation of phenols, the principle of electrochemically regenerating a hypervalent iodine catalyst provides a powerful and sustainable platform that could be adapted for such oxidative functionalizations.

Direct C-H trifluoromethoxylation represents a highly efficient route to aryl trifluoromethyl ethers. A significant breakthrough in this area is the development of redox-active reagents that can catalytically generate the highly reactive trifluoromethoxy (OCF₃) radical under mild, visible-light photocatalytic conditions.

These reagents are typically stable, cationic compounds. A key design feature is their ability to undergo a single-electron transfer (SET) reduction when excited by a photoredox catalyst. This process selectively liberates a single OCF₃ radical. The generated OCF₃ radical can then add to an arene, such as a phenol derivative, to form a trifluoromethoxylated cyclohexadienyl radical intermediate. This intermediate is subsequently oxidized and deprotonated to yield the final C-H trifluoromethoxylated product. This method is notable for its application in the late-stage C-H functionalization of a broad array of (hetero)arenes and complex, biorelevant molecules.

| Reagent Type | Activation Method | Key Intermediate | Application | Reference |

| Redox-Active Cationic Reagent | Visible-Light Photocatalysis (SET) | OCF₃ Radical | C-H Trifluoromethoxylation of (Hetero)arenes | , |

Synthesis via Functional Group Transformations

Beyond direct C-H or C-O functionalization, 2-(trifluoromethoxy)phenol and its derivatives can be synthesized through the transformation of other pre-existing functional groups on the aromatic ring.

One such method involves a two-step sequence starting from phenols via an intermediate aryl xanthate. In this process, a phenol is first converted to its corresponding xanthate. This intermediate is then treated with a fluorinating agent, such as XtalFluor-E, in combination with an activator like N-fluorobenzenesulfonimide (NFSI) or trichloroisocyanuric acid (TCCA), to yield the desired aryl trifluoromethyl ether. This protocol is valued for its mild conditions and tolerance of various functional groups, including those found on heteroaromatic systems.

Another innovative approach is the conversion of an aromatic amino group (–NH₂) into a trifluoromethoxy (–OCF₃) group. This transformation can be achieved mechanochemically by first condensing the aniline (B41778) substrate with a pyrylium tetrafluoroborate reagent to form a pyridinium (B92312) salt intermediate. This activated intermediate can then undergo nucleophilic aromatic substitution (SɴAr) with a trifluoromethoxide source to furnish the aryl trifluoromethyl ether.

Furthermore, direct O-trifluoromethylation of unprotected phenols has been achieved using silver-mediated protocols. One such method employs TMSCF₃ as the trifluoromethyl source in the presence of an oxidant like Selectfluor®. However, this approach can require a large excess of expensive reagents, limiting its practicality for large-scale synthesis. Alternative protocols for the direct trifluoromethylation of phenols have also been developed using hypervalent iodine reagents, such as the Togni reagent, although this can sometimes lead to competing trifluoromethylation at the aromatic carbon centers.

Reduction of Trifluoromethylated Benzaldehydes to Phenols

The conversion of trifluoromethylated benzaldehydes to the corresponding phenols represents a significant transformation in organic synthesis. While direct reduction of a benzaldehyde (B42025) to a phenol is not a standard named reaction, multi-step synthetic sequences can achieve this outcome. One potential, though not always straightforward, pathway involves the Baeyer-Villiger oxidation of a trifluoromethylated benzaldehyde to a formate (B1220265) ester, followed by hydrolysis to the desired phenol.

However, the reactivity of the trifluoromethyl group can influence the reaction's success. For instance, research on the photocatalytic oxidation of benzyl alcohols to benzaldehydes has shown that electron-withdrawing groups, such as a trifluoromethyl group, can affect reaction rates and product inhibition. whiterose.ac.uk Specifically, 4-(trifluoromethyl)benzaldehyde (B58038) was observed to inhibit the oxidation of 4-methoxybenzyl alcohol. whiterose.ac.uk This suggests that the electronic properties of the trifluoromethyl group can play a significant role in the feasibility and efficiency of oxidative and subsequent reductive processes.

A general route for the synthesis of phenols from aryl halides involves palladium-catalyzed C–O coupling with a hydroxide (B78521) source. beilstein-journals.org This method has been shown to be effective for a range of aryl bromides and chlorides, including those with various functional groups. beilstein-journals.org While not a direct reduction of a benzaldehyde, it represents a key method for phenol synthesis that could be integrated into a multi-step synthesis starting from a trifluoromethylated precursor.

A more direct, albeit specialized, method involves the transformation of anionically activated aromatic trifluoromethyl groups. Research has demonstrated that these activated groups can react with phenols or alcohols under basic conditions to yield salicylates. researchgate.net This process involves a novel transformation of the trifluoromethyl group itself.

Defluorinative Approaches for Aromatic Systems (e.g., Chromone (B188151) Synthesis from 2-(Trifluoromethyl)phenol)

Defluorinative strategies, which involve the selective cleavage of carbon-fluorine bonds, are emerging as powerful tools for synthesizing complex fluorinated molecules. researchgate.net The high strength of the C-F bond presents a significant challenge, but recent advancements have enabled the use of trifluoromethyl-containing compounds as starting materials for diverse fluorinated products. researchgate.net

A notable example is the transition-metal-free defluorinative method for synthesizing chromones from 2-(trifluoromethyl)phenol (B147641). nih.gov This approach utilizes a [4+2] annulation of an in situ-generated difluoro quinone methide with 1,3-dicarbonyl compounds. nih.gov The reaction proceeds under mild conditions and is applicable to a wide variety of substrates, demonstrating its potential for creating structurally diverse chromone derivatives. nih.gov

The mechanism of this transformation is believed to involve the initial elimination of hydrogen fluoride from the 2-(trifluoromethyl)phenol under basic conditions, forming a reactive difluoro quinone methide intermediate. This intermediate then undergoes a [4+2] cycloaddition with a 1,3-dicarbonyl compound to construct the chromone skeleton. This method highlights a unique reactivity mode for the trifluoromethyl group, transforming it from a stable substituent into a reactive handle for further functionalization.

| Reactant 1 | Reactant 2 | Product | Catalyst/Conditions | Reference |

| 2-(Trifluoromethyl)phenol | 1,3-Dicarbonyl compound | Chromone derivative | Transition-metal-free, mild conditions | nih.gov |

Green Chemistry and Sustainable Synthetic Routes

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the design of synthetic routes. researchgate.netethernet.edu.et In the context of synthesizing this compound and its derivatives, this involves developing methods that are more energy-efficient, use safer solvents, and minimize waste. researchgate.net

One approach to greener synthesis is the use of alternative energy sources like microwaves or ultrasound to accelerate reactions and improve yields. researchgate.net For instance, a sustainable, solvent- and metal-free method for the synthesis of CF3-substituted benzo researchgate.netimidazo[1,2-a]pyrimidine derivatives has been developed using sonochemistry. acs.org This method employs a cascade reaction of condensation followed by intramolecular cyclization, showcasing a simpler and more environmentally friendly approach. acs.org

Mechanochemistry, which uses mechanical force to induce chemical reactions, is another promising green technique. rsc.org A mechanochemical protocol for the electrophilic nitration of alcohols and arenes has been developed using a benign organic nitrating agent under solvent-minimized ball milling conditions. rsc.org This method offers significant advantages in terms of reduced solvent consumption, shorter reaction times, and simplified procedures. rsc.org

The development of catalytic processes is a cornerstone of green chemistry. Transition-metal-catalyzed reactions, for example, can enable the efficient synthesis of phenols from aryl halides under milder conditions than traditional methods. beilstein-journals.org The use of non-toxic and inexpensive catalysts and solvents, such as copper catalysts with PEG-400 as a dual ligand and solvent, further enhances the sustainability of these processes. beilstein-journals.org

| Green Chemistry Approach | Key Features | Example Application | Reference |

| Sonochemistry | Solvent- and metal-free, atom-economical | Synthesis of CF3-substituted benzo researchgate.netimidazo[1,2-a]pyrimidines | acs.org |

| Mechanochemistry | Reduced solvent use, shorter reaction times, simplified procedure | Electrophilic nitration of alcohols and arenes | rsc.org |

| Catalysis | Milder reaction conditions, use of non-toxic catalysts and solvents | Synthesis of phenols from aryl halides using CuI/PEG-400 | beilstein-journals.org |

Challenges and Future Perspectives in Trifluoromethoxylation Chemistry

Despite significant progress, the development of practical and general methods for introducing the trifluoromethoxy group remains a challenge. mdpi.com The trifluoromethoxy group is generally stable to a wide range of chemical conditions, which is advantageous in final products but complicates its direct introduction. mdpi.com

Traditional methods for preparing aryl-O-CF3 compounds, such as chlorine-fluorine exchange and fluorination of fluoroformates, often require harsh conditions and have limited substrate scope. mdpi.com For example, the one-pot synthesis of aryl trifluoromethyl ethers by heating phenols with tetrachloromethane and anhydrous hydrogen fluoride works well for substrates with electron-withdrawing groups but fails for those with ortho substituents prone to hydrogen bonding. mdpi.com

More recent approaches have focused on the development of novel trifluoromethoxylating reagents. mdpi.com However, these reagents can also have limitations in terms of their synthesis and reactivity. The direct trifluoromethylation of hydroxyl groups using electrophilic reagents is a promising avenue, but extending the scope of these reactions beyond (hetero)aromatic substrates is an ongoing challenge. acs.org

Future research in trifluoromethoxylation chemistry will likely focus on several key areas:

Development of new reagents: The design of more efficient, selective, and user-friendly trifluoromethoxylating agents is crucial. researchgate.net

Catalytic methods: Expanding the repertoire of catalytic methods, including those based on photoredox catalysis, for the direct C-H trifluoromethoxylation of a broader range of substrates is a major goal. acs.org

Late-stage functionalization: Developing methods for the late-stage introduction of the trifluoromethoxy group into complex molecules remains a significant hurdle and a high-priority area for drug discovery. rsc.org

Understanding reaction mechanisms: A deeper understanding of the mechanisms of trifluoromethoxylation reactions will enable the rational design of improved synthetic strategies.

The continued exploration of defluorinative functionalization of trifluoromethyl groups also holds promise for accessing novel trifluoromethoxylated compounds through indirect yet powerful synthetic transformations. researchgate.net

Reactivity and Derivatization Pathways of 2 Trifluoromethoxy Phenol

Reactions of the Phenolic Hydroxyl Group

The hydroxyl group is a primary site for chemical modification, engaging in reactions typical of phenols, such as oxidation and reduction, which can be tailored by specific reagents and conditions.

Oxidation Reactions

The phenolic hydroxyl group of 2-(trifluoromethoxy)phenol is susceptible to oxidation, a common reaction pathway for phenols that can lead to the formation of quinones or other oxidized derivatives. The specific products formed are highly dependent on the oxidizing agent used and the reaction conditions. Strong oxidizing agents are typically employed to facilitate this transformation. For instance, the oxidation of substituted phenols can be achieved using reagents like potassium permanganate (B83412) or chromium trioxide. The presence of the electron-withdrawing trifluoromethoxy group can influence the redox potential of the phenol (B47542), affecting the conditions required for oxidation. The oxidation of hydroquinones to benzoquinones can also be accomplished with agents like silver(II) oxide. thieme-connect.de

Table 1: Representative Oxidation Reactions of Phenols

| Reaction Type | Substrate Class | Typical Reagents | Product(s) |

|---|---|---|---|

| Oxidation | Phenols | Potassium Permanganate (KMnO₄), Chromium Trioxide (CrO₃) | Quinones, other oxidized derivatives |

| Oxidation | Hydroquinones | Silver(II) Oxide (AgO) | Benzoquinones |

Reduction Reactions

While phenols are not typically reduced in the same manner as ketones or aldehydes, the term can refer to the deoxygenation of the hydroxyl group. This transformation, converting the phenol into a simple arene, is a challenging but valuable synthetic operation. More commonly, for related substituted phenols, reduction reactions target other functional groups on the ring, such as the reduction of a nitro group to an amine using catalytic hydrogenation (e.g., H₂ over a palladium catalyst).

Advanced methods for the direct deoxygenation of the phenolic hydroxyl group have been developed, often involving conversion of the -OH group into a better leaving group followed by hydrogenolysis or using transition-metal-catalyzed cross-coupling reactions. researchgate.net For instance, a mechanochemical approach using a Ruthenium catalyst has been reported for the deoxygenative borylation of free phenols, which can then be subjected to further cross-coupling reactions. researchgate.net

Electrophilic Substitution on the Aromatic Ring

In this compound, the two groups are ortho to each other. The powerful activating effect of the -OH group dominates, directing incoming electrophiles primarily to the positions ortho and para to it (positions 4 and 6). The -OCF3 group at position 2 will sterically hinder attack at position 3 and electronically disfavor it. Therefore, substitution is most likely to occur at the 4- and 6-positions. Electrophilic substitution reactions such as nitration and halogenation on related trifluoromethoxy- or trifluoromethylthio-substituted phenols have been documented, often showing a strong preference for para substitution unless that position is already occupied. nih.govrsc.org

Table 2: Directing Effects in Electrophilic Aromatic Substitution

| Substituent | Electronic Effect | Activating/Deactivating | Ortho/Meta/Para-Directing |

|---|---|---|---|

| -OH | Strong π-donation, σ-withdrawal | Strongly Activating | Ortho, Para |

| -OCF₃ | Strong σ-withdrawal, weak π-donation | Strongly Deactivating | Ortho, Para |

Transformations Involving the Trifluoromethoxy Group

The trifluoromethoxy group is known for its high thermal and chemical stability. beilstein-journals.org However, its powerful electron-withdrawing nature is key to its influence on the reactivity of the aromatic ring, and under specific conditions, the group itself can be involved in transformations.

Nucleophilic Aromatic Substitution

The trifluoromethoxy group is a very poor leaving group and is not typically displaced in nucleophilic aromatic substitution (SNAr) reactions. Instead, its potent electron-withdrawing effect significantly activates the aromatic ring for SNAr reactions by stabilizing the negatively charged intermediate (Meisenheimer complex) that is formed. unilag.edu.nglibretexts.org This activation is most pronounced at the ortho and para positions relative to the -OCF3 group.

In a molecule like this compound, the -OCF3 group, along with other potential electron-withdrawing groups, would facilitate the displacement of a suitable leaving group (like a halide) from the 4- or 6-positions by a nucleophile. unilag.edu.ngmdpi.com The reaction mechanism proceeds via an addition-elimination pathway where the nucleophile first attacks the electron-deficient aromatic carbon, followed by the departure of the leaving group to restore aromaticity. libretexts.org

Radical Reactivity

The trifluoromethoxy group can be involved in radical reactions, both in its formation and in subsequent transformations. The generation of the trifluoromethoxy radical (•OCF3) is a key step in modern methods for synthesizing aryl trifluoromethyl ethers. nih.govnih.gov These radicals can be generated from specialized reagents, often under photoredox catalysis conditions. nih.govresearchgate.net The •OCF3 radical is highly electrophilic and can react with (hetero)arenes to form C-O bonds. researchgate.netrsc.org

Radical trapping experiments have been used to confirm the involvement of radical pathways in certain O-trifluoromethylation reactions. chemrevlett.com For instance, the electrochemical oxidation of a phenol and a trifluoromethyl source can simultaneously generate a phenoxyl radical and a trifluoromethyl radical, which then recombine. chemrevlett.com While direct radical reactions on the C-F bonds of the trifluoromethoxy group are difficult, the group's influence on the stability of radical intermediates at other positions on the ring is a significant factor in radical-mediated processes. acs.org

Derivatization for Advanced Applications

The reactivity of the phenolic ring and the hydroxyl group allows for a variety of derivatization strategies, leading to the formation of advanced molecular architectures. These pathways include the formation of imines, the generation of reactive pyridinium (B92312) salts, and participation in ring-forming annulation and cyclization reactions.

The condensation reaction between a phenolic compound, typically a salicylaldehyde (B1680747) derivative, and a primary amine is a fundamental method for synthesizing Schiff bases, also known as imines or azomethines. nih.gov These compounds, characterized by the −HC=N− group, are significant as intermediates and as final products in medicinal and materials chemistry. nih.govmdpi.com The synthesis typically involves the reaction of an aldehyde or ketone with a primary amine in an alcohol solvent, often with refluxing, to drive off the water molecule formed. nih.govacs.org

For phenols containing a trifluoromethoxy or trifluoromethyl group, these reactions proceed efficiently. For instance, Schiff bases can be synthesized by reacting a substituted salicylaldehyde with a trifluoromethoxy- or trifluoromethyl-containing aniline (B41778). bohrium.comiucr.org A general procedure involves mixing the amine, such as 4-(trifluoromethoxy)benzenamine, with a substituted salicylaldehyde in methanol (B129727) and stirring the mixture at a specific temperature to yield the desired Schiff base precipitate. bohrium.com Microwave-assisted synthesis using a catalyst like Cu-HAP has also been developed as a rapid, efficient, and solvent-free method for producing these compounds in excellent yields. chemijournal.com

The resulting Schiff bases, particularly those with a hydroxyl group ortho to the imine linkage, are of considerable interest due to the potential for intramolecular hydrogen bonding and the existence of tautomerism between enol-imine and keto-amine forms. nih.gov

Table 1: Synthesis of a Representative Trifluoromethyl-Substituted Schiff Base

| Reactant 1 | Reactant 2 | Catalyst/Method | Solvent | Yield | Reference |

| Trifluoro aromatic aldehyde | Aromatic amine | Cu-HAP / Microwave | Solvent-free | Excellent | chemijournal.com |

| 5-Chloro salicylaldehyde | 4-(trifluoromethoxy)benzenamine | Stirring at 60 °C | Methanol | N/A | bohrium.com |

| Dichlorosalicylaldehyde | 2-Trifluoromethylaniline | Reflux | Methanol | 70.16% | iucr.org |

Note: This table presents examples of Schiff base formation from closely related trifluoromethyl and trifluoromethoxy-substituted phenols and anilines to illustrate the general synthetic pathway.

Phenol-pyridinium salts are valuable reactive intermediates that enable the further functionalization of the phenol scaffold. nih.gov A modern and effective method for their synthesis involves a dual photocatalytic system utilizing visible light. nih.govnih.gov This process facilitates the C─N cross-coupling of unprotected phenols and pyridines in the presence of oxygen. nih.gov

The reaction mechanism proceeds through the formation of an electron donor-acceptor (EDA) complex between the phenol and a protonated pyridine (B92270) (pyridinium). chemrxiv.org Upon irradiation with visible light, this complex undergoes a single-electron transfer (SET) to generate a highly reactive phenoxyl radical cation. nih.govsmolecule.com An iridium(III) photocatalyst is often employed to enhance the efficiency of this phenol oxidation step. nih.govchemrxiv.org The generated phenoxyl radical cation is then susceptible to nucleophilic attack by a pyridine molecule, leading to the formation of the C─N bond and, ultimately, the phenol-pyridinium salt. nih.gov This method is notable for its mild conditions and tolerance of various functional groups, with yields reaching up to 99% in some cases. chemrxiv.org

The resulting N-functionalized pyridinium salts are versatile intermediates themselves, capable of engaging in one-electron chemistries to transfer functional groups via heterolytic or homolytic cleavage of the pyridinium C─N bond. nih.gov

Table 2: General Conditions for Photocatalytic Synthesis of Phenol-Pyridinium Salts

| Component | Role/Type | Example/Conditions | Reference |

| Phenol Substrate | Electron Donor | Various substituted phenols | nih.govchemrxiv.org |

| Pyridine Substrate | Nucleophile & EDA Partner | Electron-deficient and neutral pyridines | nih.gov |

| Photocatalyst | Redox Mediator | Ir(ppy)₃ | nih.gov |

| Additive | EDA Partner Formation | Trifluoroacetic Acid (TFA) | nih.gov |

| Atmosphere | Terminal Oxidant | Oxygen (1 atm) | nih.gov |

| Light Source | Energy Input | Visible Light (e.g., 427 nm Kessil lamp) | nih.gov |

| Solvent | Reaction Medium | Hexafluoroisopropanol (HFIP) | nih.gov |

Annulation and cyclization reactions are powerful tools for constructing cyclic and heterocyclic systems from acyclic precursors. Phenolic compounds, including this compound, can serve as key starting materials in these transformations, leading to the formation of complex molecular frameworks such as chromones and benzofurans. acs.orgnih.gov

One notable pathway is the [4+2] annulation reaction. A transition metal-free defluorinative method has been developed for the synthesis of chromones from 2-(trifluoromethyl)phenol (B147641), a close structural analog of this compound. acs.orgnih.gov This reaction involves the in situ generation of a reactive difluoro quinone methide, which then undergoes a [4+2] annulation with a 1,3-dicarbonyl compound. acs.org The reaction proceeds under mild conditions, though it has been noted that phenols containing strong electron-withdrawing groups may not yield the desired product, a critical consideration for the trifluoromethoxy substituent. acs.org

Intramolecular cyclization is another important pathway. Derivatives of phenols, such as those bearing allyl or alkynyl side chains, can undergo cyclization to form fused ring systems. nih.govresearchgate.net For example, 2-alkynylphenols can be converted to substituted benzo[b]furans via an electrochemical oxidative intramolecular cyclization. nih.gov Similarly, 2-allylphenols are known to cyclize into 2,3-dihydro-2-methylbenzofuran, a reaction that can be catalyzed by copper or silver salts. researchgate.net These methods highlight the potential for this compound to be first functionalized with an appropriate side chain and then subjected to cyclization to build complex heterocyclic structures.

Table 3: Example of Annulation Reaction for Chromone (B188151) Synthesis

| Phenol Substrate | Reagent | Base | Solvent | Temperature | Yield | Reference |

| 2-(trifluoromethyl)phenol derivative | 1,3-dicarbonyl compound | Various bases (e.g., K₃PO₄) | Acetonitrile | 80 °C | Moderate to High | acs.org |

Note: This table is based on the reaction of the closely related 2-(trifluoromethyl)phenol, illustrating a potential annulation pathway.

Advanced Spectroscopic and Structural Characterization of 2 Trifluoromethoxy Phenol and Its Analogues

X-ray Crystallography for Molecular Geometry and Supramolecular Assembly

Single-Crystal X-ray Diffraction Analysis

While a specific single-crystal X-ray diffraction study for 2-(Trifluoromethoxy)phenol was not available, analysis of closely related analogues provides significant insight into the structural characteristics imparted by the trifluoromethoxy group. For instance, the study of Schiff base derivatives incorporating a trifluoromethoxy phenol (B47542) moiety reveals detailed crystallographic data.

Crystallographic Data for a 2-(Trifluoromethyl)phenol (B147641) Analogue

| Parameter | Value |

|---|---|

| Compound | (E)-2-{[(2-(Trifluoromethyl)phenyl]iminomethyl}phenol researchgate.net |

| Crystal System | Orthorhombic researchgate.net |

| Space Group | Pca2₁ researchgate.net |

| a (Å) | 17.9907 (18) researchgate.net |

| b (Å) | 5.0898 (4) researchgate.net |

| c (Å) | 13.2564 (10) researchgate.net |

| Volume (ų) | 1213.88 (18) researchgate.net |

Hirshfeld Surface Analysis and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal. mq.edu.aunih.gov By mapping the electron distribution, it provides a detailed picture of how neighboring molecules interact. nih.gov

In analogues of this compound, such as other trifluoromethyl-substituted phenolic compounds, Hirshfeld analysis reveals the dominant forces in the crystal packing. nih.gov A study on 4-methyl-2-({[4-(trifluoromethyl)phenyl]imino}methyl)phenol showed that the most significant contributions to the crystal packing come from C···H/H···C, H···H, and F···H/H···F contacts. nih.gov This highlights the crucial role of the fluorine atoms in directing the supramolecular assembly.

The primary interactions include:

Hydrogen Bonding: The hydroxyl group of the phenol is a potent hydrogen bond donor, forming O-H···O or O-H···N bonds that often dictate the primary structural motifs. nih.govutwente.nl

π-π Stacking: Interactions between the aromatic rings of adjacent molecules can contribute to the stability of the crystal lattice, although these may be offset rather than perfectly parallel. researchgate.net

Intermolecular Contact Contributions from Hirshfeld Analysis of a Trifluoromethyl-Substituted Phenol Analogue nih.gov

| Contact Type | Contribution to Hirshfeld Surface (%) |

|---|---|

| C···H / H···C | 29.2 |

| H···H | 28.6 |

| F···H / H···F | 25.6 |

| O···H / H···O | 5.7 |

| F···F | 4.6 |

| Other | 6.3 |

Vibrational Spectroscopy

Vibrational spectroscopy probes the energy required to excite the vibrational modes of a molecule. These vibrations, which include stretching and bending of bonds, are unique to the molecule's structure and the specific functional groups present.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. youtube.com The IR spectrum of a phenol is characterized by several key absorption bands. docbrown.info The most distinct feature is the O-H stretching vibration, which appears as a strong, broad band typically in the range of 3200–3600 cm⁻¹. docbrown.info The broadening is a result of intermolecular hydrogen bonding.

For this compound, the presence of the electron-withdrawing -OCF3 group ortho to the hydroxyl group can influence the electronic environment and vibrational frequencies. acs.org Other characteristic absorptions include C-O stretching vibrations (around 1200-1410 cm⁻¹) and aromatic C=C stretching vibrations (1440-1600 cm⁻¹). docbrown.info The strong C-F bonds of the trifluoromethoxy group are expected to produce intense absorption bands in the 1000-1100 cm⁻¹ region. researchgate.net

Characteristic IR Absorption Bands for Substituted Phenols

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Appearance |

|---|---|---|

| O-H Stretch (Hydrogen Bonded) | 3200 - 3600 docbrown.info | Strong, Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 core.ac.uk | Medium to Weak |

| C=C Stretch (Aromatic Ring) | 1440 - 1600 docbrown.info | Medium to Strong |

| C-O Stretch | 1140 - 1410 docbrown.info | Strong |

| C-F Stretch (-OCF₃) | 1000 - 1360 core.ac.uk | Very Strong |

| C-H Out-of-Plane Bend | 675 - 900 core.ac.uk | Strong |

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. While both techniques probe molecular vibrations, the selection rules differ. Raman spectroscopy is particularly sensitive to vibrations that involve a change in the polarizability of the molecule, making it excellent for observing symmetric vibrations and bonds involving non-polar groups.

For a molecule like this compound, key Raman-active modes would include the symmetric stretching of the aromatic ring (the "ring breathing" mode), C-C stretching, and the vibrations of the C-O and C-F bonds. core.ac.uk Studies on similar halogenated benzene (B151609) derivatives provide a basis for assigning the expected vibrational modes. The vibrations of the trifluoromethoxy group would also be observable, providing a characteristic signature in the Raman spectrum. cdc.gov

Electronic Spectroscopy

Electronic spectroscopy, typically using ultraviolet-visible (UV-Vis) light, investigates the electronic transitions within a molecule. The absorption of light promotes electrons from lower-energy molecular orbitals (like the highest occupied molecular orbital, HOMO) to higher-energy ones (like the lowest unoccupied molecular orbital, LUMO).

The parent compound, phenol, exhibits characteristic absorption bands in the UV region arising from π→π* transitions within the aromatic ring. nist.gov The primary absorption band for phenol in a non-polar solvent is typically found around 270-280 nm. nist.govresearchgate.net The presence of substituents on the benzene ring can cause shifts in the absorption maximum (λmax) to longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift).

The trifluoromethoxy (-OCF3) group is an electron-withdrawing group by induction but can also act as a weak π-donor due to the oxygen lone pairs. ucc.edu.gh This dual nature influences the energy levels of the molecular orbitals. Experimental and computational studies on other ortho-substituted phenols show that the position of λmax is sensitive to both the substituent and the solvent. researchgate.netresearchgate.net For this compound, the electronic transitions are expected to be of the π→π* type, with the precise λmax influenced by the electronic interplay between the -OH and -OCF3 groups. ucc.edu.gh

UV-Vis Absorption Data for Phenol and Expected Transitions

| Compound | λmax (nm) in Methanol (B129727) | Transition Type |

|---|---|---|

| Phenol | ~272 researchgate.net | π→π |

| This compound | Expected near phenol λmax | π→π |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of this compound by providing detailed information about the hydrogen, carbon, and fluorine nuclei.

¹H NMR

The ¹H NMR spectrum of this compound provides information on the chemical environment of the protons. The spectrum is expected to show distinct signals for the phenolic hydroxyl proton and the four aromatic protons. The chemical shift of the hydroxyl proton can be broad and its position is highly dependent on solvent, concentration, and temperature. The four protons on the benzene ring will appear in the aromatic region (typically 6.5-8.0 ppm). Due to the ortho-substitution, these protons are chemically non-equivalent and are expected to exhibit complex splitting patterns (multiplets) as a result of spin-spin coupling with their neighbors. The specific chemical shifts and coupling constants are influenced by the electron-withdrawing nature of the trifluoromethoxy group and the electron-donating nature of the hydroxyl group.

Table 4.4.1. Representative ¹H NMR Data for an Analogue

| Compound | Solvent | Proton | Chemical Shift (δ, ppm) |

|---|---|---|---|

| 4-(Trifluoromethyl)phenol | DMSO-d₆ | -OH | 10.29 |

| Aromatic H | 7.53 |

¹³C NMR

The ¹³C NMR spectrum of this compound will show distinct signals for each of the seven carbon atoms in the molecule, as they are all in unique chemical environments. The carbon atom of the trifluoromethoxy group will appear as a quartet due to coupling with the three fluorine atoms. The six aromatic carbons will resonate in the typical downfield region for aromatic compounds (approximately 110-160 ppm).

The chemical shifts are influenced by the substituents. The carbon atom bonded to the hydroxyl group (C1) is expected to be significantly deshielded. The carbon atom bonded to the trifluoromethoxy group (C2) will also be deshielded and its signal will be split into a quartet by the fluorine atoms (¹JCF coupling). The signal for the trifluoromethoxy carbon itself will be observed around 120 ppm, also as a quartet with a large coupling constant. For comparison, the ¹³C NMR data for 3-(Trifluoromethoxy)phenol and 4-(Trifluoromethyl)phenol are available, showing the characteristic resonances for the aromatic and trifluoromethyl/trifluoromethoxy carbons.

Table 4.4.2. Expected ¹³C NMR Resonances for this compound

| Carbon Atom | Expected Chemical Shift Range (δ, ppm) | Expected Multiplicity (due to F) |

|---|---|---|

| C-OH (C1) | 150 - 160 | Singlet |

| C-OCF₃ (C2) | 135 - 145 | Quartet |

| Aromatic CH | 115 - 130 | Singlet |

¹⁹F NMR for Fluorine-Containing Moieties

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. This compound will exhibit a single signal in its ¹⁹F NMR spectrum, corresponding to the three equivalent fluorine atoms of the trifluoromethoxy group. The chemical shift of this signal provides a sensitive probe of the electronic environment around the -OCF₃ group. The chemical shifts in ¹⁹F NMR are typically referenced to CFCl₃ (trichlorofluoromethane) at 0 ppm. For aromatic trifluoromethoxy compounds, the signal generally appears in the range of -56 to -60 ppm. This upfield shift is characteristic of the -OCF₃ group attached to an aromatic system. The precise chemical shift for this compound will be influenced by the presence of the ortho-hydroxyl group.

Table 4.4.3. Typical ¹⁹F NMR Chemical Shift Range

| Fluorine-Containing Moiety | Typical Chemical Shift Range (δ, ppm vs CFCl₃) |

|---|

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis - TGA)

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability and decomposition profile of materials. For phenolic compounds, thermal decomposition typically involves the cleavage of substituent groups and the eventual breakdown of the aromatic ring structure at higher temperatures.

While a specific TGA thermogram for this compound is not available in the literature, the general thermal behavior of phenolic resins can provide an indication of its stability. The decomposition of phenolic structures often begins with the loss of the functional groups. In the case of this compound, initial weight loss would likely be associated with the scission of the C-O bond of the trifluoromethoxy group or the C-O bond of the hydroxyl group. The C-F bonds are very strong, suggesting that the -CF₃ group itself is thermally stable.

Studies on phenolic resins show that decomposition can begin at temperatures above 300 °C, with significant weight loss occurring between 400 °C and 600 °C. The process often results in the formation of a stable char residue at high temperatures due to the aromatic nature of the compound. The thermal stability of this compound will be influenced by the bond dissociation energies of the C-O, O-H, and C-C bonds within the molecule.

Table 4.5.1. General Thermal Decomposition Stages for Phenolic Compounds

| Temperature Range | Decomposition Event |

|---|---|

| 300 - 450 °C | Initial cleavage of methylene (B1212753) bridges (in resins) or substituent groups. |

| 450 - 650 °C | Scission of phenolic functions and breakdown of aromatic rings. |

Computational and Theoretical Investigations of 2 Trifluoromethoxy Phenol

Quantum Chemical Studies

Quantum chemical studies employ the principles of quantum mechanics to investigate chemical phenomena. These methods are essential for understanding the electronic structure and resulting properties of molecules like 2-(Trifluoromethoxy)phenol.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. mdpi.comresearchgate.net It is widely used to study the electronic structure and properties of organic molecules. mdpi.com In DFT, the energy of a molecule is determined as a functional of its electron density. mdpi.com This approach is instrumental in predicting molecular geometries, vibrational frequencies, and electronic properties.

For substituted phenols, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311G(d,p), can accurately reproduce molecular structures determined experimentally. nih.govijsrst.com Studies on similar molecules demonstrate that DFT can be used to optimize the geometry, predict infrared spectra, and analyze the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding chemical reactivity. ijsrst.comacs.org The application of DFT to this compound allows for a detailed investigation of how the trifluoromethoxy substituent influences the phenolic ring's electronic properties and reactivity. calstate.edu

While DFT is highly popular, other ab initio methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) are also important. wikipedia.org The Hartree-Fock method is a fundamental approach that solves the Schrödinger equation for a multi-electron system by approximating the wavefunction as a single Slater determinant. However, it does not fully account for electron correlation, which is the interaction between individual electrons. youtube.com

Post-Hartree-Fock methods, such as MP2, were developed to include electron correlation, offering improved accuracy for many molecular properties. wikipedia.orgq-chem.com For the phenol (B47542) molecule, comparative studies have shown that MP2 methods can provide excellent predictions for molecular geometries and vibrational frequencies, often improving upon HF results. acs.org However, MP2 calculations can be computationally more demanding than DFT. q-chem.com For a molecule like this compound, these methods would be used to calculate a more accurate correlation energy and to validate results obtained from DFT.

Molecular Modeling and Geometry Optimization

Molecular modeling and geometry optimization are computational procedures used to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest potential energy. researchgate.net This stable arrangement is known as the equilibrium geometry. For this compound, geometry optimization is typically performed using methods like DFT or MP2. karazin.uachemrxiv.org

The process involves starting with an initial guess of the molecular structure and iteratively adjusting the atomic coordinates until a minimum on the potential energy surface is found. The resulting optimized geometry provides theoretical values for bond lengths, bond angles, and dihedral angles. These calculated parameters can be compared with experimental data from techniques like X-ray crystallography to assess the accuracy of the computational method. nih.govmdpi.com For instance, studies on similar substituted phenols have shown that DFT calculations using the B3LYP functional and the 6-311G(d,p) basis set yield geometries in good agreement with experimental structures. nih.gov

| Parameter | Calculated Value (DFT/B3LYP) | Experimental Value (X-ray) |

|---|---|---|

| C-O Bond Length (Å) | Data not available | Data not available |

| O-H Bond Length (Å) | Data not available | Data not available |

| C-O-C Bond Angle (°) | Data not available | Data not available |

| C-C-O-H Dihedral Angle (°) | Data not available | Data not available |

Analysis of Tautomeric Stability and Equilibria (e.g., Enol-Keto Forms)

Phenols can theoretically exist in equilibrium with their keto tautomers (cyclohexadienones). wikipedia.org This phenomenon, known as keto-enol tautomerism, is a key area of investigation in organic chemistry. For phenol itself, the enol form is overwhelmingly more stable due to the preservation of aromaticity, with an equilibrium constant of approximately 10⁻¹³. wikipedia.org

Computational methods are exceptionally well-suited for studying tautomeric equilibria, as they can accurately calculate the relative energies of different isomers. nih.govsemanticscholar.org By calculating the Gibbs free energy of both the enol (this compound) and potential keto forms, the position of the equilibrium can be determined. For substituted phenols, the stability of the keto tautomer can be influenced by the electronic effects of the substituents. However, even with the strongly electron-withdrawing trifluoromethoxy group, the large energy penalty associated with the loss of aromaticity means the enol form is expected to be significantly more stable. wikipedia.orgnih.gov Computational studies on similar systems confirm that the phenol-imine (enol) form is generally more stable than the keto-amine form. nih.govresearchgate.net

Table 2: Calculated Relative Energies of Phenol Tautomers Note: This table illustrates the typical energy differences found in studies of phenol tautomerism. Specific values for this compound are not available.

| Tautomer | Computational Method | Relative Gibbs Free Energy (kcal/mol) | Conclusion |

|---|---|---|---|

| Enol Form (Phenol) | DFT (B3LYP) | 0.00 (Reference) | Enol form is significantly more stable |

| Keto Form (Cyclohexadienone) | DFT (B3LYP) | >10 |

Electronic Structure and Molecular Electrostatic Potential Analysis

The electronic structure of a molecule governs its reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into its electron-donating and electron-accepting capabilities. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability. nih.gov

The Molecular Electrostatic Potential (MEP) is another critical tool for understanding reactivity. rsc.org An MEP map visualizes the electrostatic potential on the electron density surface of a molecule, identifying regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). mdpi.comresearchgate.net For this compound, the MEP would show a negative potential around the oxygen atom of the hydroxyl group and the fluorine atoms, indicating these are regions of high electron density. calstate.edu The hydroxyl proton would exhibit a positive potential, highlighting its acidic nature. Computational analyses have shown that MEP can be a versatile indicator for electronic substituent effects. calstate.edursc.org

Thermodynamic Property Calculations (e.g., Gibbs Free Energy of Formation)

Theoretical methods can be used to calculate key thermodynamic properties of molecules, such as enthalpy, entropy, and Gibbs free energy. ijsrst.comcantera.org These calculations are typically performed after a geometry optimization and frequency analysis. The vibrational frequencies obtained from the calculations are used to determine the zero-point vibrational energy and the thermal contributions to the thermodynamic functions. ijsrst.com

Table 3: Calculated Thermodynamic Properties for Phenol (Illustrative) Note: This table shows the types of thermodynamic data obtained from computational studies, using phenol as an example.

| Property | Symbol | Calculated Value (at 298.15 K) |

|---|---|---|

| Standard Enthalpy | H° | Data not available |

| Standard Entropy | S° | Data not available |

| Standard Gibbs Free Energy | G° | Data not available |

| Heat Capacity (constant volume) | Cv | Data not available |

Investigation of Nonlinear Optical Properties

Organic molecules with significant nonlinear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. nih.govnih.gov The NLO response of a molecule is related to its ability to alter the properties of light passing through it, which arises from the delocalization of π-electrons within the molecular structure. nih.govnih.gov Computational methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are instrumental in predicting the NLO properties of organic compounds. nih.gov

While specific calculations for this compound are not readily found, studies on other organic chromophores provide a framework for understanding its potential NLO characteristics. The introduction of electron-donating (like the hydroxyl group) and electron-withdrawing groups (like the trifluoromethoxy group) on an aromatic ring can enhance NLO responses. nih.gov The trifluoromethoxy group, with its strong electron-withdrawing nature, is expected to influence the intramolecular charge transfer, a key factor in NLO activity.

Theoretical calculations for related phenylpyrrole isomers have been performed to determine their NLO properties, such as polarizability and first hyperpolarizability. dergipark.org.tr These studies can serve as a model for how the NLO properties of this compound could be computationally investigated. The key parameters that would be calculated include the dipole moment, polarizability (α), and the first hyperpolarizability (β).

Below is an interactive data table showcasing representative calculated NLO properties for various organic molecules, illustrating the range of values that can be obtained through computational studies.

| Compound | Dipole Moment (Debye) | Polarizability (a.u.) | First Hyperpolarizability (a.u.) | Computational Method |

| 1-phenylpyrrole | 1.5 | 130 | 250 | B3LYP/6-31++G(d,p) |

| 2-phenylpyrrole | 1.8 | 135 | 300 | B3LYP/6-31++G(d,p) |

| 3-phenylpyrrole | 2.1 | 140 | 350 | B3LYP/6-31++G(d,p) |

| Octaphyrin Derivative | 3.5 | 500 | 1200 | CAM-B3LYP/6-311++G(2d,2p) |

Note: The data in this table is illustrative and based on computational studies of various organic compounds, not this compound itself.

Mechanistic Studies of Reactions via Computational Approaches

Computational chemistry is a vital tool for elucidating the mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and reaction energetics. For this compound, computational approaches can be employed to study various reactions, such as electrophilic aromatic substitution, nucleophilic aromatic substitution, and the reactivity of the hydroxyl and trifluoromethoxy groups.

While specific mechanistic studies on this compound are not prominent in the available literature, research on other phenolic compounds and fluorinated aromatics demonstrates the utility of these methods. For instance, computational studies on the corrosion inhibition of phenolic compounds like hydroxytyrosol (B1673988) and tyrosol have utilized DFT to explore their reactivity and adsorption on metal surfaces. acs.org These studies calculate global and local reactivity descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), to understand the electron-donating and accepting capabilities of the molecules.

In the context of this compound, computational studies could predict its acidity, the stability of its phenoxide ion, and the regioselectivity of its reactions. The electron-withdrawing trifluoromethoxy group is expected to increase the acidity of the phenolic proton and influence the electron density distribution in the aromatic ring, thereby directing the course of electrophilic and nucleophilic attacks.

A hypothetical reaction pathway that could be investigated computationally is the O-alkylation of this compound. A computational study would typically involve the following steps:

Geometry Optimization: The structures of the reactant (this compound), the alkylating agent, the transition state, and the product are optimized to find their lowest energy conformations.

Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structures correspond to minima (for reactants and products) or a first-order saddle point (for the transition state) on the potential energy surface.

Simulation of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a delicate balance of intermolecular interactions. arxiv.org Computational simulations are essential for understanding and predicting the crystal structures of organic molecules. For this compound, these simulations can shed light on how the molecules interact with each other in the solid state.

Studies on trifluoromethylated aromatic compounds have revealed the significant role of fluorine in directing crystal packing. researchgate.net Weak interactions involving fluorine, such as F···π and F···F contacts, can be controlling factors in the assembly of molecules in crystals. researchgate.net The trifluoromethoxy group in this compound, along with the hydroxyl group, will be a key player in establishing a network of intermolecular interactions.

Computational methods like the PIXELC module of the CLP program can be used to calculate lattice and intermolecular interaction energies, partitioning the total energy into Coulombic, polarization, dispersion, and repulsion components. nih.gov Hirshfeld surface analysis is another powerful tool to visualize and quantify intermolecular contacts in a crystal. hhu.de

For this compound, it is expected that hydrogen bonding involving the hydroxyl group will be a dominant interaction. Additionally, the trifluoromethoxy group can participate in various non-covalent interactions. The oxygen atom can act as a hydrogen bond acceptor, while the fluorine atoms can engage in dipole-dipole interactions and weak C–H···F hydrogen bonds.

The following interactive table summarizes the types of intermolecular interactions and their typical energies, which are relevant for understanding the crystal packing of aromatic compounds.

| Interaction Type | Description | Typical Energy (kJ/mol) |

| Hydrogen Bond (O-H···O) | Strong electrostatic interaction between a hydrogen atom bonded to an electronegative atom and another electronegative atom. | 15 - 40 |

| π-π Stacking | Non-covalent interaction between aromatic rings. | 0 - 50 |

| C-H···π Interaction | Interaction between a C-H bond and a π-system. | 5 - 10 |

| F···F Interaction | Weak interaction between fluorine atoms of adjacent molecules. | 2 - 5 |

| F···π Interaction | Interaction between a fluorine atom and a π-system. | 4 - 8 |

Note: The energy values are approximate and can vary depending on the specific molecular environment.

Applications in Advanced Organic and Medicinal Chemistry

Role as Synthetic Intermediates and Building Blocks

2-(Trifluoromethoxy)phenol serves as a crucial intermediate in the synthesis of various high-value chemical entities, spanning from pharmaceuticals and agrochemicals to advanced materials. The presence of both a hydroxyl and a trifluoromethoxy group on the aromatic ring provides multiple reaction sites for further chemical transformations.

In Pharmaceutical Synthesis

In the realm of pharmaceutical development, this compound is a key starting material for the synthesis of compounds with potential therapeutic applications, particularly as anti-inflammatory and analgesic agents. chemimpex.com The trifluoromethoxy group is often employed as a bioisostere for other functional groups to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates.

One notable area of application is in the development of selective cyclooxygenase-2 (COX-2) inhibitors. While the well-known non-steroidal anti-inflammatory drug (NSAID) Indomethacin is a non-selective COX inhibitor, a trifluoromethyl analogue has been shown to be a potent and selective COX-2 inhibitor. nih.govresearchgate.neth1.co This suggests that the incorporation of fluorine-containing moieties, such as the trifluoromethoxy group, can significantly alter the selectivity of enzyme inhibition. Derivatives of 2-(Trifluoromethyl)-2H-chromene ethers have also been investigated as novel COX-2 inhibitors with anti-inflammatory and analgesic properties. nih.gov

Table 1: Examples of Pharmaceutical Moieties and Precursors related to this compound

| Compound Class | Precursor Moiety | Therapeutic Target/Application | Key Findings |

| Selective COX-2 Inhibitors | 2'-(Trifluoromethyl) Indole | Cyclooxygenase-2 (COX-2) | Substitution of the 2'-methyl group of Indomethacin with a trifluoromethyl group leads to a potent and selective COX-2 inhibitor. nih.govresearchgate.net |

| Anti-inflammatory and Analgesic Agents | 2-(Trifluoromethyl)-2H-chromene ethers | Cyclooxygenase-2 (COX-2) | These compounds have shown potent anti-inflammatory and analgesic efficacy in preclinical models. nih.gov |

| Potential Analgesics | Quinoline Derivatives | Not specified | Synthesis of 4-substituted-7-trifluoromethylquinoline derivatives has been explored for potential analgesic and anti-inflammatory activities. researchgate.net |

In Agrochemical Development

The trifluoromethoxy group is a prevalent feature in modern agrochemicals due to its ability to enhance biological efficacy and metabolic stability. This compound serves as a valuable building block for the synthesis of novel herbicides, insecticides, and fungicides.

A notable example is the insecticide Flometoquin, a phenoxy-quinoline derivative. nih.govresearchgate.net The synthesis of Flometoquin involves the use of 4-(trifluoromethoxy)phenol (B149201), a positional isomer of the subject compound. chemicalbook.comoriprobe.comresearchgate.net This highlights the general utility of trifluoromethoxyphenols as key intermediates in the synthesis of complex agrochemicals. Furthermore, novel phenoxy-(trifluoromethyl)pyridine-2-pyrrolidinone-based compounds have been designed and synthesized as inhibitors of protoporphyrinogen (B1215707) oxidase (PPO), a key enzyme in chlorophyll (B73375) and heme biosynthesis, demonstrating potent herbicidal activity. nih.gov The synthesis of aryloxyphenoxypropionate herbicides also represents a significant application of substituted phenols in agrochemical development. researchgate.net

Table 2: Agrochemicals and Related Compounds Utilizing Trifluoromethoxyphenol Scaffolds

| Agrochemical/Compound Class | Precursor | Mode of Action | Target Weeds/Pests |

| Flometoquin | 4-(Trifluoromethoxy)phenol | Insecticide | Effective against a variety of thrips species. researchgate.net |

| Phenoxy-(trifluoromethyl)pyridine-2-pyrrolidinone derivatives | Substituted phenols | Protoporphyrinogen oxidase (PPO) inhibition | Broadleaf and grassy weeds. nih.gov |

| Aryloxyphenoxypropionate herbicides | Substituted phenols | Acetyl-CoA carboxylase (ACCase) inhibition | Grassy weeds. researchgate.net |

For Advanced Materials Science Applications

The unique properties of the trifluoromethoxy group, such as high thermal stability and hydrophobicity, make this compound an attractive monomer for the synthesis of advanced polymers and liquid crystals.

Research into the polymerization of fluorinated phenols, such as 2,3,5,6-tetrafluoro-4-trifluoromethylphenol, has demonstrated the feasibility of creating poly(phenylene oxide)s with enhanced thermal stability. nih.gov While direct polymerization of this compound is not widely documented, its structural similarity to other polymerizable phenols suggests its potential in creating novel fluorinated polymers. Phenol (B47542) derivatives are fundamental precursors in the production of a wide range of polymers, including phenolic resins like Bakelite and polycarbonates through intermediates like bisphenol-A. wikipedia.orgmdpi.com Lignin-derived phenols are also being explored as biobased monomers for thermoplastics and thermoset polymers. mdpi.com